1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1365836-42-5
VCID: VC2568994
InChI: InChI=1S/C9H13BrN2O2S2.ClH/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12;/h2-3,11H,1,4-7H2;1H
SMILES: C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Molecular Formula: C9H14BrClN2O2S2
Molecular Weight: 361.7 g/mol

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride

CAS No.: 1365836-42-5

Cat. No.: VC2568994

Molecular Formula: C9H14BrClN2O2S2

Molecular Weight: 361.7 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride - 1365836-42-5

Specification

CAS No. 1365836-42-5
Molecular Formula C9H14BrClN2O2S2
Molecular Weight 361.7 g/mol
IUPAC Name 1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane;hydrochloride
Standard InChI InChI=1S/C9H13BrN2O2S2.ClH/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12;/h2-3,11H,1,4-7H2;1H
Standard InChI Key NAIUYTSNCURJQJ-UHFFFAOYSA-N
SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Canonical SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br.Cl

Introduction

Chemical Structure and Properties

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride is characterized by a seven-membered heterocyclic diazepane ring connected to a bromothiophene unit via a sulfonyl bridge. This arrangement creates a molecule with distinct spatial and electronic properties that contribute to its chemical behavior and biological activity.

Physical and Chemical Characteristics

The compound is identified by the following properties:

PropertyValue
CAS Number1365836-42-5
Molecular FormulaC9H14BrClN2O2S2
Molecular Weight361.7 g/mol
AppearanceSolid (typical for similar compounds)
Application CategoryResearch chemical

The molecule contains several key functional groups that define its reactivity profile: a brominated thiophene ring, a sulfonyl group, and a diazepane heterocycle. The hydrochloride salt formation enhances water solubility compared to the free base, which is an important consideration for potential pharmaceutical applications.

Structural Classification

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride belongs to several important chemical classes:

  • Diazepanes - seven-membered heterocycles containing two nitrogen atoms

  • Sulfonamides - containing the S(=O)2-N linkage

  • Thiophene derivatives - featuring the five-membered aromatic sulfur-containing heterocycle

  • Organobromides - containing a carbon-bromine bond

  • Hydrochloride salts - formed by protonation of a basic nitrogen

The 1,4-diazepane ring represents an expanded homologue of piperazine, a structural motif frequently encountered in medicinal chemistry. The positioning of nitrogen atoms at the 1,4-positions allows for strategic functionalization, as demonstrated by the selective sulfonylation at the N-1 position in this compound.

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride typically involves a multi-step process. One notable synthetic route employs the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution reaction (SN2). This approach allows for the efficient formation of the diazepane ring while introducing the sulfonyl group at a specific position on the thiophene ring.

A general synthetic scheme might involve:

  • Preparation of 5-bromothiophene-2-sulfonyl chloride from 5-bromothiophene

  • Reaction with 1,4-diazepane under controlled conditions to form the sulfonamide linkage

  • Subsequent treatment with hydrogen chloride to form the hydrochloride salt

This synthetic strategy allows for structural modifications at various stages, enabling the preparation of analogues with potentially enhanced properties.

Reaction Profile

The compound exhibits reactivity patterns consistent with its functional groups:

  • The brominated thiophene ring can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for structural elaboration

  • The sulfonamide N-H (when deprotonated) can act as a nucleophile

  • The diazepane ring provides additional sites for functionalization

  • The bromide serves as a versatile handle for further synthetic transformations

These reactivity profiles make 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride a valuable building block for medicinal chemistry efforts targeting diverse biological activities.

Mechanism of Action

Molecular Interactions

The mechanism of action of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride typically involves interaction with specific biological targets such as enzymes or receptors. The presence of the bromothiophene moiety may enhance interaction through π-stacking or hydrophobic interactions with aromatic amino acid residues in target proteins.

Additionally, the sulfonyl group can form hydrogen bonds with polar amino acid residues, while the diazepane ring introduces conformational flexibility that may allow the molecule to adapt to binding site requirements. These molecular interactions collectively contribute to the compound's biological activity profile.

Future Research Directions

Structural Modifications

Future research on 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride could explore several structural modifications to enhance its properties and activity:

  • Replacement of the bromine atom with other halogens or functional groups to modulate electronic properties

  • Introduction of substituents on the diazepane ring to explore steric effects

  • Variation of the sulfonyl linkage to other functional groups (e.g., carbonyl, phosphoryl)

  • Exploration of bioisosteric replacements for the thiophene ring

These modifications could potentially lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Expanded Application Areas

While the current focus appears to be on anticoagulant activity, the structural features of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride suggest potential applications in other therapeutic areas:

  • Anti-inflammatory agents - sulfonamides have historically shown activity in this area

  • Central nervous system (CNS) modulators - diazepane-containing compounds can interact with various CNS receptors

  • Antimicrobial agents - both sulfonamides and thiophene derivatives have demonstrated antimicrobial properties

Expanding investigations into these areas could reveal unexpected activities and applications for this compound and its derivatives.

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